molecular formula C11H13NO B2501580 N-(2,3-dimethylphenyl)prop-2-enamide CAS No. 1156755-65-5

N-(2,3-dimethylphenyl)prop-2-enamide

Cat. No. B2501580
CAS RN: 1156755-65-5
M. Wt: 175.231
InChI Key: HXPKTYURZXJTAI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)prop-2-enamide, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological disorders.

Scientific Research Applications

Materials Science and Chemistry

  • Formamidine Pesticides : A study on the formamidine pesticide, closely related to N-(2,3-dimethylphenyl)prop-2-enamide, reveals its crystal structure, which is stabilized by hydrogen bonds and weak intermolecular interactions. This suggests potential for designing more effective pesticides or studying the material properties of related compounds (Lee et al., 2013).

  • Polymorphism in Pharmaceutical Compounds : Research on mefenamic acid, which contains a similar dimethylphenyl structure, explores its polymorphs through spectroscopic and solid-state NMR techniques. This indicates the importance of understanding polymorphism in developing pharmaceutical formulations for enhanced drug efficacy and stability (Cunha et al., 2014).

  • Metal-Organic Complexes : The study of lithium and sodium N, N′-di(2,6-dialkylphenyl)formamidinate complexes demonstrates the effect of steric bulk on binding and nuclearity, highlighting the potential for designing new metal-organic frameworks or catalysts with specific properties (Cole et al., 2004).

Organic Synthesis and Catalysis

  • Hydrogenation of Enamides : A computational study on the rhodium-catalyzed hydrogenation of enamides, including N-(2-propenyl)formamide, provides insights into the mechanism and enantioselectivity of such reactions. This research could inform the development of new catalytic processes for the synthesis of chiral amines (Donoghue et al., 2007).

  • Synthesis of Isoflavones : The conversion of certain phenyl ethanones to isoflavones through condensation with N,N-dimethylformamide dimethyl acetal indicates a methodology for synthesizing complex organic molecules, potentially including pharmaceuticals and natural products (Moskvina et al., 2015).

Pharmacological Research

  • Anticancer Activity : The synthesis and evaluation of dihydropyrimidinone derivatives, starting from an enaminone similar in structure to this compound, showed significant anti-cancer activity against HepG2 cancer cell lines. This opens avenues for the development of new anticancer agents (Bhat et al., 2022).

properties

IUPAC Name

N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPKTYURZXJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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